molecular formula C20H32O2 B13451743 17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol

17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol

Cat. No.: B13451743
M. Wt: 304.5 g/mol
InChI Key: UMCBDWHORFFLCD-XSWYFRFISA-N
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Description

17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol is a derivative of testosterone, a major circulating androgen. It is converted by 5Alpha-reductase in androgen-dependent target tissues to 5Alpha-dehydrotestosterone . This compound is significant in the field of endocrinology and pharmacology due to its role in androgenic activities.

Preparation Methods

The preparation of 17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol involves synthetic routes that typically start from testosterone or its derivatives. The synthesis may involve multiple steps, including methylation and reduction reactions under controlled conditions. Industrial production methods often require precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol undergoes various chemical reactions, including:

Scientific Research Applications

17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its role in androgenic activities and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic uses in hormone replacement therapy and other endocrine disorders.

    Industry: Utilized in the synthesis of other steroidal compounds.

Mechanism of Action

The mechanism of action of 17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol involves its conversion to 5Alpha-dehydrotestosterone by 5Alpha-reductase. This conversion is crucial for its androgenic effects, as 5Alpha-dehydrotestosterone binds to androgen receptors, influencing gene expression and cellular activities .

Comparison with Similar Compounds

17-Methyl-5Alpha-androst-1-ene-3Alpha,17Beta-diol can be compared with other similar compounds such as:

Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,13-17,21-22H,4-5,7-8,10-12H2,1-3H3/t13-,14+,15+,16-,17-,18-,19-,20-/m0/s1

InChI Key

UMCBDWHORFFLCD-XSWYFRFISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(C=C[C@H](C4)O)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(C=CC(C4)O)C

Origin of Product

United States

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